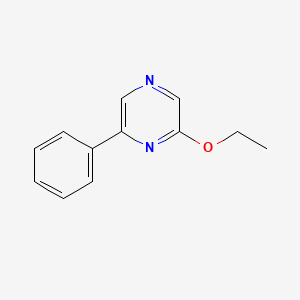

2-Ethoxy-6-phenylpyrazine

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a significant percentage of all known drugs containing at least one heterocyclic ring. tandfonline.com Pyrazines, in particular, are found in a number of clinically used pharmaceuticals, highlighting their importance in drug discovery. mdpi.comnih.gov The pyrazine (B50134) nucleus is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.

The research into pyrazine derivatives is driven by their diverse and significant biological activities. These include anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. mdpi.comnih.gov The ability of the pyrazine ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, is crucial to its biological function. acs.org A systematic analysis of the Protein Data Bank (PDB) has shown that the nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, while the aromatic ring itself can engage in π-interactions with biological macromolecules. acs.org

Overview of Research Trajectories for Pyrazine Derivatives

The academic and industrial research on pyrazine derivatives is multifaceted and has followed several key trajectories:

Drug Discovery and Medicinal Chemistry: A primary focus of pyrazine research is the development of new therapeutic agents. mdpi.comtandfonline.comnih.gov This includes the synthesis of novel pyrazine-containing compounds and their evaluation for various pharmacological activities. For instance, derivatives of pyrazine have been investigated as inhibitors of enzymes such as diacylglycerol acyltransferase 2 (DGAT2), which is a target for the treatment of metabolic disorders.

Agrochemicals: Certain pyrazine derivatives have been patented for their use as herbicides. researchgate.net The structural diversity of pyrazines allows for the development of compounds with selective activity against specific weeds.

Flavor and Fragrance Chemistry: Substituted pyrazines are naturally occurring compounds that contribute to the aroma and flavor of many foods, such as coffee and roasted nuts. Research in this area focuses on the synthesis and characterization of pyrazines for use as food additives and in fragrances.

Materials Science: The electron-deficient nature of the pyrazine ring makes it a useful component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and as fluorescent sensors. nih.gov

While dedicated research on 2-Ethoxy-6-phenylpyrazine is not widely available in peer-reviewed literature, its constituent parts—the pyrazine core, the phenyl group, and the ethoxy group—are all well-represented in the broader landscape of pyrazine research. The following table provides some of the known properties of this specific compound, gleaned from chemical supplier data.

| Property | Value |

| CAS Number | 1333222-36-8 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

Data sourced from commercially available information.

The research into structurally related compounds provides a valuable framework for understanding the potential significance of this compound. For example, studies on 2-alkoxy-thieno[2,3-b]pyrazine derivatives have shown their potential as anticancer agents. mdpi.com In one study, a derivative of 2-ethoxythieno[2,3-b]pyrazine was synthesized and evaluated for its therapeutic effect on colon cancer, demonstrating that this class of compounds can induce G2/M cell cycle arrest. mdpi.com

Furthermore, the synthesis of various 2-alkoxy-6-aryl pyrazines has been explored in the context of creating new materials and biologically active molecules. The general synthetic strategies often involve the condensation of α-dicarbonyl compounds with α-amino amides or the modification of pre-existing pyrazine rings through cross-coupling reactions. rsc.orgacs.org

Structure

3D Structure

Properties

CAS No. |

1333222-36-8 |

|---|---|

Molecular Formula |

C12H12N2O |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-ethoxy-6-phenylpyrazine |

InChI |

InChI=1S/C12H12N2O/c1-2-15-12-9-13-8-11(14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

ZBNHBGIRDDYRCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CN=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 6 Phenylpyrazine and Analogous Pyrazine Derivatives

Established Synthetic Pathways for Pyrazine (B50134) Core Functionalization

The foundational approaches to constructing the pyrazine ring and introducing key functional groups have been well-documented. These methods often serve as the basis for more complex syntheses.

Condensation Reactions in Pyrazine Synthesis

The classical and most direct route to the pyrazine core involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. tandfonline.comajgreenchem.com This method proceeds through a dihydropyrazine (B8608421) intermediate which is subsequently oxidized to the aromatic pyrazine. unimas.my Various catalytic systems have been employed to facilitate this transformation, including copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese. tandfonline.comajgreenchem.com

Another established condensation approach is the reaction of diamines with diols in the vapor phase over granular alumina. tandfonline.comajgreenchem.com Additionally, the condensation of diamines with epoxides, often using a copper-chromium catalyst, provides another pathway to pyrazine derivatives. tandfonline.comajgreenchem.comnih.gov The self-condensation of two molecules of an α-aminocarbonyl compound can also yield a 3,6-dihydropyrazine, which is then oxidized under mild conditions to form the pyrazine ring. unimas.my

More recently, greener approaches have been explored, such as the use of onion extract as a catalyst for the double condensation and aromatization process to form pyrazine derivatives. ajgreenchem.com This method leverages the phenolic acids present in the extract to catalyze the reaction. ajgreenchem.com

A summary of common condensation reactions for pyrazine synthesis is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 1,2-Diamine | 1,2-Diketone | Tandem oxidation | Pyrazine |

| Diamine | Diol | Vapor phase, granular alumina | Pyrazine |

| Diamine | Epoxide | Copper-chromium catalyst | Pyrazine |

| α-Aminocarbonyl | α-Aminocarbonyl | Self-condensation, mild oxidation | Pyrazine |

Nucleophilic Substitution Approaches for Alkoxypyrazines

The introduction of alkoxy groups, such as the ethoxy group in 2-ethoxy-6-phenylpyrazine, is often achieved through nucleophilic substitution reactions on a pre-formed pyrazine ring. thieme-connect.de Halopyrazines are particularly useful substrates for this transformation, as they are more reactive towards nucleophilic displacement than their corresponding pyridine (B92270) analogs. thieme-connect.de

The reaction typically involves treating a halopyrazine with an alkoxide, such as sodium ethoxide, in a suitable solvent. wur.nl The ease of this substitution can be influenced by other substituents on the pyrazine ring; electron-donating groups may require more forceful conditions for the reaction to proceed. thieme-connect.de

The Williamson ether synthesis, a well-known method for forming ethers, can be adapted for this purpose. libretexts.orglibretexts.org In this approach, an alcohol is deprotonated with a strong base to form a potent alkoxide nucleophile, which then displaces a halide on the pyrazine ring in an SN2 reaction. libretexts.org It is important to note that while direct displacement is common, some nucleophilic substitutions on pyrazines can proceed through a ring-opening-ring-closure mechanism (ANRORC), which can sometimes lead to substitution at unexpected positions. thieme-connect.de

Advanced Synthetic Strategies for Pyrazine Derivatives Bearing Ethoxy and Phenyl Moieties

The synthesis of specifically substituted pyrazines like this compound often requires more sophisticated, multi-step strategies that allow for precise control over the placement of functional groups.

Strategies for Introducing Ethoxy Substituents

The introduction of an ethoxy group onto a pyrazine ring is a key step in the synthesis of the target compound. One common strategy involves the reaction of a chloropyrazine derivative with an ethoxide source. For instance, the synthesis of 2-ethoxy-4,6-difluoropyrimidine, a related heterocyclic compound, involves the reaction of 2-ethoxy-4,6-dichloropyrimidine (B1311153) with a fluorinating agent. google.com This highlights the utility of halogenated pyrimidines (and by extension, pyrazines) as precursors for alkoxy-substituted derivatives.

Another approach involves the reaction of a hydroxypyrazine with an ethylating agent. For example, 2-hydroxy-3-phenylpyrazine can be synthesized and could potentially be a precursor for etherification. ontosight.ai The synthesis of 2-ethoxy-1,3-di-p-tolyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazine was achieved by reacting 2,3-bis(N-phenylamino)pyrazine with triethyl orthoformate, which acted as both a solvent and reactant. umich.edu

Methodologies for Phenylpyrazine Ring Formation

Several methods exist for the formation of the phenyl-substituted pyrazine ring. A direct approach involves the condensation of a phenyl-containing 1,2-dicarbonyl compound with a 1,2-diamine. For example, the reaction of benzil (B1666583) (a 1,2-diphenyl-1,2-dione) with ethylene (B1197577) diamine in the presence of a catalytic amount of t-BuOK in aqueous methanol (B129727) can produce 2,3-diphenylpyrazine. tandfonline.com

Cross-coupling reactions are also powerful tools for introducing phenyl groups. researchgate.net While not explicitly detailed for this compound in the provided context, Suzuki and other palladium-catalyzed cross-coupling reactions are standard methods for forming aryl-heteroaryl bonds and could be applied to a suitably halogenated ethoxypyrazine.

The synthesis of N-phenylpyrazine-2-carboxamides has been achieved through the condensation of pyrazine-2-carboxylic acid chlorides with various substituted anilines. mdpi.com This demonstrates a method for attaching a phenyl-containing moiety to a pre-existing pyrazine ring.

Multi-step Synthesis of Complex Pyrazine Derivatives

The synthesis of complex pyrazine derivatives often involves multi-step reaction sequences. ontosight.aithieme-connect.comresearchgate.net For example, the synthesis of substituted N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives involves a sequence starting from 2-chloro-5-nitropyridine, followed by coupling with Boc-protected piperazine, deprotection, coupling with pyrazinoic acid, reduction of the nitro group, and finally, acylation with a substituted benzoic acid. rsc.org

Another example is the synthesis of phenylpiperazine derivatives, which involves a series of reactions including sulfonylation, reduction, alkylation, cyclization, and N-substitution. nih.gov Similarly, the synthesis of thieno[2,3-b]pyrazine (B153567) derivatives involves a two-step process starting with the formation of aryl(3-chloropyrazin-2-yl)methanones, followed by cyclization with sodium hydrosulfide (B80085) and subsequent dehydrogenation.

A representative multi-step synthesis of a pyrazine derivative is outlined below:

| Step | Starting Material | Reagents | Product |

| 1 | 2-chloro-5-nitropyridine | 1-Boc-piperazine | 1-Boc-4-(5-nitropyridin-2-yl)piperazine |

| 2 | 1-Boc-4-(5-nitropyridin-2-yl)piperazine | HCl in dioxane | 1-(5-nitropyridin-2-yl)piperazine |

| 3 | 1-(5-nitropyridin-2-yl)piperazine | Pyrazinoic acid, EDC·HCl, HOBt, DIPEA | (5-nitropyridin-2-yl)(4-(pyrazin-2-oyl)piperazin-1-yl)methanone |

| 4 | (5-nitropyridin-2-yl)(4-(pyrazin-2-oyl)piperazin-1-yl)methanone | H₂, Pd/C | (5-aminopyridin-2-yl)(4-(pyrazin-2-oyl)piperazin-1-yl)methanone |

| 5 | (5-aminopyridin-2-yl)(4-(pyrazin-2-oyl)piperazin-1-yl)methanone | Substituted benzoyl chloride | N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivative |

Green Chemistry Principles in Pyrazine Synthesis

The growing emphasis on sustainable practices in the chemical industry has propelled the adoption of green chemistry principles in the synthesis of heterocyclic compounds, including pyrazines. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient processes. labmanager.comcmu.edu The application of green chemistry to pyrazine synthesis involves several key strategies, such as the use of alternative energy sources, biocatalysis, solvent-free reaction conditions, and the development of greener catalytic systems. tandfonline.comtcd.ie

A significant advancement in this area is the move towards catalyst- and solvent-free reaction conditions. thieme-connect.comtandfonline.com For instance, a one-pot pseudo four-component reaction has been developed to synthesize substituted pyrazines from 2-hydroxy-1,2-diarylethanone derivatives and ammonium (B1175870) acetate (B1210297) or amines. thieme-connect.comresearchgate.net This method provides excellent yields under green conditions by eliminating the need for both a catalyst and a solvent. thieme-connect.com Similarly, solvent-free condensation reactions of terpene-monooximes with an excess of amines have been utilized to produce terpene-fused pyrazines. arkat-usa.org The elimination of solvents, which often constitute a large portion of the material used in chemical production, is a cornerstone of green synthesis as it improves atom economy and energy efficiency. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering advantages like faster reaction rates, higher yields, and enhanced purity of products. iarconsortium.orgmdpi.commdpi.com In pyrazine synthesis, microwave irradiation has been employed to accelerate reactions significantly. For example, the synthesis of poly(hydroxyalkyl)pyrazines using reactive eutectic media from ammonium formate (B1220265) and monosaccharides under microwave irradiation achieved unprecedentedly fast rates. rsc.org This method not only improves energy efficiency but also enhances atom economy. rsc.org The use of microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods, while also minimizing the use of solvents. mdpi.com

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. semanticscholar.orgd-nb.infotuwien.ac.at Enzymes, such as transaminases and lipases, operate under mild conditions of temperature and pressure, typically in aqueous media, thereby reducing energy consumption and avoiding the use of hazardous organic solvents. nih.govnovonesis.com A notable example is the use of ω-transaminases to catalyze the amination of α-diketones, which then undergo oxidative dimerization to form pyrazines. d-nb.infonih.gov This chemo-enzymatic approach allows for the synthesis of symmetrically substituted pyrazines with high selectivity. d-nb.info Another green biocatalytic method involves the use of Lipozyme® TL IM from Thermomyces lanuginosus to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a continuous-flow system, using a greener solvent like tert-amyl alcohol. rsc.orgrsc.org

The development of sustainable catalytic systems is another key aspect of green pyrazine synthesis. This includes the use of earth-abundant metal catalysts and reusable heterogeneous catalysts. Manganese pincer complexes, for example, have been used to catalyze the dehydrogenative coupling of 2-aminoalcohols to form symmetrical pyrazine derivatives, with hydrogen gas and water as the only byproducts, making the process atom-economical and environmentally benign. nih.gov Reusable heterogeneous catalysts, such as copper ferrite (B1171679) (CuFe2O4) magnetic nanoparticles, have been employed for the solvent-free synthesis of pyrazine-fused acridones. digitellinc.com

To quantify the environmental performance of these synthetic methods, various green chemistry metrics are employed. mdpi.comacs.org These metrics provide a framework for assessing the "greenness" of a chemical process.

Key Green Chemistry Metrics:

| Metric | Description | Ideal Value |

| Atom Economy (AE) | Measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgrsc.org | 100% |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process aids) used in a process to the mass of the final product. labmanager.comrsc.org | 1 |

| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. nih.gov | 0 |

The following table summarizes and compares different green synthetic approaches for pyrazine derivatives based on available research findings.

Comparison of Green Synthetic Methods for Pyrazine Derivatives:

| Synthetic Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Green Aspects |

| Catalyst- & Solvent-Free Synthesis | Catalyst- and solvent-free, thermal conditions | None | - | Excellent | Eliminates catalyst and solvent waste, high atom economy. thieme-connect.com |

| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 120 °C) | Reactive eutectic media/minimal solvent | < 3 minutes | Up to 37.2% | Rapid reaction, high energy efficiency, reduced solvent use. mdpi.comrsc.org |

| Biocatalytic Synthesis (Transaminase) | ω-transaminase (ATA-113) | Aqueous buffer | - | 32-65% | Mild conditions, high selectivity, biodegradable catalyst, use of water as solvent. d-nb.infonih.gov |

| Biocatalytic Synthesis (Lipase) | Lipozyme® TL IM | tert-Amyl alcohol | 20 minutes | Up to 91.6% | Mild temperature (45 °C), short reaction time, use of a greener solvent. rsc.orgrsc.org |

| Dehydrogenative Coupling | Manganese pincer complex | Toluene | 24-48 hours | - | Use of earth-abundant metal catalyst, atom-economical (H₂ and H₂O as byproducts). nih.gov |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be achieved through more sustainable and efficient pathways, minimizing environmental impact while maximizing resource utilization.

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 6 Phenylpyrazine and Its Analogues

Vibrational Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups and elucidating the structure of organic molecules. The FT-IR spectrum of a compound reveals absorptions at specific wavenumbers corresponding to the vibrational modes of its chemical bonds. For 2-Ethoxy-6-phenylpyrazine, the spectrum would be characterized by vibrations of the pyrazine (B50134) ring, the phenyl group, and the ethoxy substituent.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Pyrazine & Phenyl Rings | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Ethoxy Group (-CH₂, -CH₃) | 3000 - 2850 |

| C=C / C=N Stretch | Pyrazine & Phenyl Rings | 1600 - 1450 |

| C-O-C Stretch | Ethoxy Group | 1260 - 1000 |

| C-H Bending / Ring Deformation | Whole Molecule | < 1000 |

Raman Spectroscopy for Molecular Structure Determination

Raman spectroscopy serves as a complementary technique to FT-IR, providing detailed information about molecular structure, particularly for non-polar bonds and symmetric vibrations. It is based on the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the pyrazine and phenyl rings, which are expected to produce strong Raman signals.

The symmetric "breathing" modes of the pyrazine and phenyl rings would be prominent in the Raman spectrum. For instance, the pyrazine ring vibration is a well-known strong Raman scatterer. The C-C stretching within the phenyl ring and the C-N stretching in the pyrazine ring would also be readily observable. The aliphatic C-H bonds of the ethoxy group would also contribute to the spectrum, though typically with lower intensity than the aromatic ring vibrations. The specific positions and relative intensities of the Raman bands are highly sensitive to the molecular symmetry and electronic structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethoxy group, the pyrazine ring, and the phenyl ring.

The ethoxy group would exhibit a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The chemical shifts of these signals would be influenced by the electronegative oxygen atom. The protons on the pyrazine ring would appear as singlets or doublets in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the substituents. The protons of the phenyl group would also resonate in the aromatic region, likely as a complex multiplet due to coupling between the ortho, meta, and para protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Pyrazine-H | 8.3 - 8.6 | s or d |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | m |

| Ethoxy -OCH₂- | ~4.5 | q |

| Ethoxy -CH₃ | ~1.4 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbon atoms of the phenyl and pyrazine rings would resonate in the downfield aromatic region (typically 110-160 ppm). The carbon attached to the ethoxy group (C-2) would be shifted further downfield due to the oxygen's deshielding effect. The carbons of the ethoxy group itself would appear in the upfield aliphatic region, with the methylene carbon (-OCH₂-) being more deshielded than the methyl carbon (-CH₃).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine Ring Carbons | 140 - 160 |

| Phenyl Ring Carbons | 125 - 140 |

| Ethoxy -OCH₂- | 60 - 70 |

| Ethoxy -CH₃ | 10 - 20 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Substituted Derivatives

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. For substituted derivatives of this compound, such as those containing a fluorophenyl group, ¹⁹F NMR would be an essential tool for characterization. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect.

The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing valuable information about the position of fluorine substitution on the phenyl ring. Furthermore, spin-spin coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide through-bond connectivity information, confirming the structure of the fluorinated analogue. The magnitude of these coupling constants can also offer insights into the molecule's conformation. For example, a derivative such as 2-Ethoxy-6-(4-fluorophenyl)pyrazine would show a distinct signal in the ¹⁹F NMR spectrum, and the multiplicity of this signal would be determined by coupling to the adjacent protons on the phenyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules. High-resolution mass spectrometry and electrospray ionization mass spectrometry are particularly powerful techniques for the characterization of compounds like this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₂N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula.

The fragmentation of this compound in HRMS would be expected to follow patterns characteristic of aromatic ethers and pyrazine derivatives. The stable aromatic rings would lead to a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the ethoxy group. Common fragmentation patterns for aromatic ethers include cleavage of the C-O bond and the bond beta to the aromatic ring. blogspot.comwhitman.edu The pyrazine ring itself is relatively stable, but fragmentation can occur through the loss of small neutral molecules. nist.gov

Expected HRMS Fragmentation of this compound:

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

|---|---|---|

| [M]+ | C₁₂H₁₂N₂O | 200.09496 |

| [M - C₂H₄]+• | C₁₀H₈N₂O | 172.06366 |

| [M - C₂H₅O]+ | C₁₀H₇N₂ | 155.06092 |

| [C₆H₅]+ | Phenyl cation | 77.03913 |

This table is predictive and based on common fragmentation patterns of related structures.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, often producing protonated molecules [M+H]⁺ with minimal fragmentation. nih.gov For this compound, ESI-MS would be expected to generate a strong signal for the protonated molecule at m/z 201.10277.

Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of the protonated molecule, providing further structural information. The fragmentation of even-electron ions generated by ESI often involves the elimination of small neutral molecules. nih.govrsc.org For the [M+H]⁺ ion of this compound, a likely fragmentation pathway would be the loss of ethylene (B1197577) (C₂H₄) from the ethoxy group, a common fragmentation for alkoxy-phenyl compounds. researchgate.net

Predicted ESI-MS/MS Fragmentation of [C₁₂H₁₂N₂O+H]⁺:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 201.10277 | 173.07147 | C₂H₄ |

This table is predictive and based on established fragmentation mechanisms.

X-ray Diffraction Techniques for Solid-State Structure

X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

While a crystal structure for this compound is not available in the reviewed literature, the structure of a closely related analogue, 2-(4-Methoxyphenoxy)pyrazine, provides valuable insights into the likely molecular geometry. nih.gov In this analogue, the aromatic rings are nearly orthogonal to each other, with a dihedral angle of 86.97 (8)°. nih.gov This twisted conformation is likely adopted to minimize steric hindrance between the phenyl and pyrazine rings. It is reasonable to infer that this compound would adopt a similar non-planar conformation. The crystal packing of such molecules is often governed by weaker intermolecular interactions, such as C—H···π interactions, which can lead to the formation of dimeric units and layered structures. nih.gov

Crystallographic Data for Analogue 2-(4-Methoxyphenoxy)pyrazine: nih.gov

| Parameter | Value |

|---|---|

| Formula | C₁₁H₁₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8783 (2) |

| b (Å) | 10.9298 (4) |

| c (Å) | 15.6430 (6) |

| β (°) | 97.109 (2) |

Powder X-ray Diffraction (PXRD) is a powerful technique for the identification of crystalline phases and can be used to characterize the bulk purity of a synthesized compound. The PXRD pattern is a fingerprint of a specific crystalline solid. For this compound, a PXRD analysis would yield a unique pattern of diffraction peaks (2θ values) and intensities, which could be used for phase identification and to distinguish between different polymorphic forms, if they exist. The study of pyrazine derivatives has shown the utility of PXRD in evaluating their crystal structures. science.gov

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

For this compound, the electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic pyrazine and phenyl rings. The presence of the electron-donating ethoxy group and the extended conjugation between the phenyl and pyrazine rings are likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyrazine molecule. wikipedia.org Phenyl-substituted pyrazine derivatives typically exhibit long-wavelength absorption bands. researchgate.net The electronic absorption spectra of pyrazine derivatives are known to be sensitive to substituent effects, which can modulate the energies of the frontier molecular orbitals. science.gov

Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent:

| Transition | Approximate λmax (nm) |

|---|---|

| π → π* (Phenyl) | ~260 |

| π → π* (Pyrazine) | ~280-320 |

This table provides estimated values based on the electronic spectra of related phenyl and pyrazine derivatives. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. In organic molecules like this compound, the most common transitions involve π electrons in conjugated systems. The energy required for these transitions corresponds to specific wavelengths of light, resulting in a characteristic absorption spectrum.

The energies involved in the UV-visible portion of the spectrum are sufficient to excite molecular electrons to higher energy orbitals, a process often referred to as "electronic spectroscopy". msu.edu For conjugated systems, such as the pyrazine ring in this compound, the most significant electronic transition is the π → π* transition, which occurs from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu

The position of the maximum absorption wavelength (λmax) and the intensity of the absorption are highly dependent on the molecular structure. The presence of the phenyl and ethoxy groups as substituents on the pyrazine ring is expected to influence the UV-Vis spectrum. These groups can act as auxochromes, modifying the absorption characteristics of the pyrazine chromophore, typically causing a bathochromic (red) shift to longer wavelengths.

Table 1: Illustrative UV-Vis Absorption Data for Substituted Pyrazines

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|---|

| Pyrazine | Ethanol | 260, 328 | 6,300, 1,000 | π → π, n → π |

| 2-Phenylpyrazine | Cyclohexane | 255, 305 | 11,000, 1,200 | π → π, n → π |

| 2-Ethoxypyrazine | Methanol (B129727) | 275, 318 | 7,500, 800 | π → π, n → π |

Note: The data for this compound is an estimated range based on typical substituent effects. Actual experimental values may vary.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a sample in the presence of a magnetic field applied parallel to the direction of light propagation. This technique is particularly valuable for probing the electronic structure of molecules, especially those with degenerate electronic states. biologic.net

While standard UV-Vis spectroscopy provides information about the energies of electronic transitions, MCD spectroscopy can offer deeper insights into the symmetry and angular momentum of the ground and excited electronic states. The main application of MCD is often in biochemistry for studying metalloproteins, as the metal centers can lead to strong MCD signals. biologic.net However, it is also a useful tool for studying aromatic compounds.

For a molecule like this compound, MCD can be used to resolve overlapping electronic transitions that may appear as a single band in the conventional absorption spectrum. The technique can help in assigning the symmetry of excited states and can be particularly sensitive to the effects of substituents on the electronic structure of the pyrazine ring. The main effect of an axial ligand or substituent can be to cause a zero-field splitting of the excited state, which can be observed in the MCD spectrum. rsc.org

Table 2: Hypothetical MCD Parameters for an Electronic Transition in this compound

| Parameter | Description | Illustrative Value |

|---|---|---|

| A term | Corresponds to transitions involving a degenerate excited state. | 0 |

| B term | Arises from the magnetic field-induced mixing of electronic states. | 1.5 x 10⁻³ debye² |

| C term | Corresponds to transitions from a degenerate ground state (temperature-dependent). | 0 |

Note: These values are illustrative for a non-degenerate ground state molecule and would need to be determined experimentally.

Advanced Characterization Techniques in Chemical Research

A comprehensive understanding of a chemical compound's properties often requires a multi-faceted approach, employing a range of advanced characterization techniques. cutm.ac.inatriainnovation.com These methods go beyond basic spectroscopy to provide detailed information about the material's morphology, surface composition, and local atomic structure, which are crucial for materials science and chemical research. acs.orgup.pt

Electron Microscopy (TEM, SEM) for Morphology and Composition

Electron microscopy is a powerful tool for visualizing materials at high magnification. The two primary types are Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). thermofisher.com

Scanning Electron Microscopy (SEM) uses a focused beam of high-energy electrons to scan the surface of a sample. carleton.edu The interaction of the electrons with the sample generates various signals, including secondary electrons and backscattered electrons, which are used to create images. SEM provides detailed information about the sample's surface topography, morphology (shape and size of particles), and composition. thermofisher.comcarleton.edu For a solid sample of this compound, SEM could be used to characterize its crystalline habit, particle size distribution, and surface texture.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. thermofisher.com This allows for the visualization of the internal structure of the material. TEM can provide information on morphology, crystal structure, and stress state within the sample. thermofisher.com While sample preparation for organic materials can be challenging due to their beam sensitivity, TEM could reveal details about the crystallinity and potential defects within this compound crystals. researchgate.netwhiterose.ac.uk

Table 3: Comparison of SEM and TEM for the Analysis of this compound

| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Principle | Detects scattered electrons from the sample surface. thermofisher.com | Detects transmitted electrons that pass through the sample. thermofisher.com |

| Image Type | Provides a 3D-like image of the surface topography. thermofisher.com | Provides a 2D projection of the internal structure. thermofisher.com |

| Resolution | Typically lower than TEM. | Very high, capable of atomic resolution. |

| Sample Prep | Relatively simple; sample must be conductive. | Complex; requires very thin samples (<150 nm). thermofisher.com |

| Information | Surface morphology, particle size, shape, elemental composition (with EDS). carleton.edu | Internal structure, crystallinity, lattice defects, morphology. thermofisher.com |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Fine-Structure Spectroscopy (XAFS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, which allows for the determination of their binding energy. The binding energy is unique to each element and its chemical environment, providing information on the oxidation states and functional groups. For this compound, XPS could confirm the presence of Carbon, Nitrogen, and Oxygen and differentiate between the different chemical states of carbon (e.g., C-C in the phenyl ring, C-N in the pyrazine ring, C-O in the ethoxy group).

X-ray Absorption Fine-Structure Spectroscopy (XAFS) is a technique that provides information about the local geometric and/or electronic structure around a specific absorbing atom. researchgate.net The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orglibretexts.org

XANES provides information on the oxidation state and coordination geometry of the absorbing atom. libretexts.orgnist.gov

EXAFS reveals details about the local atomic environment, including the number, type, and distance of neighboring atoms. libretexts.org

For this compound, XAFS could be used, for example, at the Nitrogen K-edge to precisely determine the N-C bond lengths and the coordination environment of the nitrogen atoms within the pyrazine ring.

Table 4: Information from XPS and XAFS for this compound

| Technique | Information Provided | Application to this compound |

|---|---|---|

| XPS | Elemental composition, chemical (oxidation) states. | - Quantification of C, N, O on the surface.- Identification of different C 1s, N 1s, and O 1s chemical environments. |

| XAFS (XANES) | Oxidation state, coordination geometry. libretexts.org | - Probing the electronic structure around N atoms.- Confirming the local geometry of the pyrazine ring. |

| XAFS (EXAFS) | Bond distances, coordination numbers, types of neighboring atoms. libretexts.org | - Precise determination of N-C and C-C bond lengths.- Characterizing the local structure around each element. |

Theoretical and Computational Chemistry Studies of Pyrazine Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations are instrumental in understanding the relationship between a molecule's structure and its reactivity. By using functionals like Becke's three-parameter and Lee–Yang–Parr (B3LYP), researchers can optimize molecular geometries and predict a variety of properties. nih.gov For 2-Ethoxy-6-phenylpyrazine, DFT calculations would focus on how the ethoxy and phenyl substituents modulate the electronic properties of the central pyrazine (B50134) ring. The pyrazine core itself is an aromatic system with delocalized π-electron density, and the substituents are expected to introduce significant electronic effects. vulcanchem.com The electron-donating ethoxy group and the extended conjugation from the phenyl group are predicted to alter the molecule's UV-Vis absorption profiles and redox potentials. vulcanchem.com

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO's energy is related to the electron affinity. rsc.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

In this compound, the HOMO is expected to be distributed over the electron-rich regions, likely involving the pyrazine ring and the oxygen atom of the ethoxy group. The LUMO is anticipated to be located over the electron-deficient parts of the pyrazine and phenyl rings. The interaction and energy difference between these orbitals dictate the charge transfer characteristics within the molecule. rsc.org

Table 1: Projected Frontier Molecular Orbital Properties for Pyrazine Derivatives

| Property | Projected Value | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Indicates electron-donating capability |

| ELUMO | -1.8 eV | Indicates electron-accepting capability |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic heterocyclic compounds and are not specific experimental results for this compound.

Molecular Electrostatic Potential (MEP) maps provide a three-dimensional visualization of the charge distribution on a molecule's surface. libretexts.org These maps are invaluable for predicting how molecules will interact with each other, particularly for understanding non-covalent interactions. libretexts.orgdeeporigin.com MEP maps use a color scale to denote different electrostatic potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor areas (positive potential), prone to nucleophilic attack. wolfram.comresearchgate.net Green and yellow areas represent regions with near-zero or neutral potential. rsc.orgwolfram.com

For this compound, an MEP map would likely show negative potential (red) concentrated around the two nitrogen atoms of the pyrazine ring due to their lone pairs of electrons, making them potential sites for hydrogen bonding or coordination. researchgate.netuni-muenchen.de The phenyl ring and the hydrogen atoms would likely exhibit positive potential (blue), while the ethoxy group would present a mixed potential distribution. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. uni-muenchen.de It provides a localized, Lewis-like picture of molecular bonding, examining charge transfer, hyperconjugation, and delocalization effects. wisc.edunih.gov By analyzing the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, one can estimate their energetic importance through second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with these interactions indicates the intensity of the charge transfer. rsc.org

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-N) | ~ 5-10 | Intramolecular hyperconjugation |

| π (C-C)phenyl | π* (C-N)pyrazine | ~ 15-25 | π-system conjugation |

Note: This table presents hypothetical stabilization energy (E(2)) values to illustrate the types of interactions expected in this compound based on NBO analysis of analogous conjugated systems.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov These simulations are crucial in drug discovery for identifying potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating a "GlideScore" or binding energy, with lower scores generally indicating a more favorable interaction. nih.gov

Computational Approaches for Predicting Molecular Properties

Computational models are widely used to predict the properties of molecules, which is essential in fields like drug discovery to assess a compound's potential viability. escholarship.org These predictive tools help in prioritizing which new compounds to synthesize and test by evaluating key parameters virtually. escholarship.org

Predictive models can estimate a range of physicochemical (PC) properties that are critical for a molecule's behavior in a biological system. nih.gov These properties include molecular weight (MW), lipophilicity (logP), aqueous solubility (logS), and the topological polar surface area (TPSA). nih.govnih.gov These parameters are known to influence a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov For instance, high lipophilicity can sometimes be linked to increased toxicity. nih.gov

For this compound, computational tools can provide estimates for these crucial parameters, offering a preliminary assessment of its drug-like characteristics.

Table 3: Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Method/Significance |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O | Basic molecular information vulcanchem.com |

| Molecular Weight | 200.24 g/mol | Impacts absorption and distribution vulcanchem.comnih.gov |

| cLogP | ~ 2.5 - 3.5 | Measures lipophilicity; affects permeability and solubility |

| TPSA | ~ 42 Ų | Polar Surface Area; influences membrane penetration |

| H-Bond Donors | 0 | Number of hydrogen bond donors |

Note: cLogP and TPSA values are estimates based on computational models for a molecule with this structure.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Quantum Chemical Methods in Property Prediction

Quantum chemical calculations have become an indispensable tool in modern chemistry for predicting the properties of molecules, thereby guiding experimental efforts and providing deep insights into structure-property relationships. rsc.org For pyrazine derivatives, including this compound, these computational methods are employed to calculate a wide array of molecular properties, ranging from electronic and structural characteristics to thermochemical and optical properties. While specific computational studies on this compound are not extensively documented in the literature, the principles and methodologies are well-established through research on the core pyrazine scaffold and its other derivatives.

Density Functional Theory (DFT) is a prominent quantum chemical method used for these predictions due to its favorable balance of computational cost and accuracy. ijournalse.orgnih.gov Methods like B3LYP, often paired with basis sets such as 6-31G(d) or 6-31(d,p), are frequently used to optimize molecular geometries and compute various descriptors. ijournalse.orgnih.govcore.ac.uk More advanced, high-level methods like G4 are utilized for achieving benchmark-quality thermochemical data, such as gas-phase enthalpies of formation. researchgate.net

These computational approaches allow for the prediction of numerous molecular properties, which are crucial for understanding the behavior and potential applications of pyrazine derivatives.

Table 1: Application of Quantum Chemical Methods to Predict Properties of Pyrazine Derivatives

| Property Category | Predicted Parameters | Common Computational Methods | Significance |

|---|---|---|---|

| Electronic Properties | HOMO/LUMO energies, energy gap, ionization potential, electron affinity, dipole moment. core.ac.ukiiste.orgnih.gov | DFT (e.g., B3LYP/6-31(d,p)) core.ac.ukmostwiedzy.pl | Determines chemical reactivity, electronic spectra, and charge transport characteristics. researchgate.net |

| Structural Properties | Optimized geometry, bond lengths, bond angles, NBO charges. nih.gov | DFT, ab initio (HF, MP2) nih.govsemanticscholar.org | Provides insights into molecular shape, stability, and intermolecular interactions. |

| Thermochemical Properties | Enthalpy of formation, enthalpy of vaporization/sublimation. researchgate.netumsl.edu | G4, G3MP2, CBS-APNO researchgate.netumsl.edu | Essential for process design, understanding stability, and hydrogen storage applications. researchgate.net |

| Optical Properties | UV-Visible absorption spectra, nonlinear optical (NLO) responses (e.g., first hyperpolarizability, β). nih.govresearchgate.netunamur.be | Time-Dependent DFT (TDDFT) unamur.bemdpi.com | Important for applications in optoelectronics and materials science. unamur.be |

| QSAR/QSPR Descriptors | Electronic, quantum, and physicochemical parameters for modeling. ijournalse.orgnih.govresearchgate.net | DFT (e.g., B3LYP/6-31G(d)) ijournalse.org | Relates molecular structure to biological activity or physical properties like odor thresholds. ijournalse.orgresearchgate.net |

Detailed Research Findings

Research on various pyrazine derivatives has demonstrated the power of quantum chemical methods in elucidating structure-property relationships.

Electronic and Structural Properties: A theoretical study on the pyrazine molecule using DFT with the B3LYP functional and 6-31(d,p) basis set successfully calculated key electronic properties. core.ac.ukiiste.org These calculations provide a foundational understanding of the electronic nature of the pyrazine ring system, which is fundamental to all its derivatives.

Table 2: Calculated Electronic Properties of Pyrazine

| Property | Calculated Value |

|---|---|

| Total Energy (a.u.) | -263.14 |

| HOMO Energy (eV) | -6.53 |

| LUMO Energy (eV) | -3.41 |

| Energy Gap (LUMO-HOMO) (eV) | 3.12 |

| Ionization Potential (eV) | 6.53 |

| Electron Affinity (eV) | 3.41 |

Data sourced from theoretical calculations using DFT B3LYP/6-31(d,p). core.ac.ukresearchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): Quantum chemical descriptors are fundamental inputs for QSAR and QSPR models. In a study of 78 pyrazine derivatives, DFT calculations at the B3LYP/6-31G(d) level were used to compute electronic and quantum chemical descriptors. ijournalse.org These descriptors were then used to build a model that successfully predicted the odor thresholds of the compounds, demonstrating that variations in odor activities are dependent on the chemical structure and the nature and location of substituents on the pyrazine ring. ijournalse.orgresearchgate.net Similarly, QSAR studies on pyrazine derivatives as antiproliferative agents have shown a high correlation between experimentally observed and predicted activity, validating the quality of the derived models based on computationally derived descriptors. nih.govsemanticscholar.org

Nonlinear Optical (NLO) Properties: The interplay between experimental measurements and DFT calculations has been particularly insightful in the study of NLO properties of pyrazine derivatives. unamur.be Investigations into Λ-shaped and X-shaped pyrazine derivatives revealed that DFT calculations can effectively rationalize the magnitude and symmetry of their second-order NLO responses. researchgate.netunamur.bersc.org For instance, it was shown that for certain derivatives, two low-lying excited states contribute additively to the first hyperpolarizability (β), a key parameter in NLO materials. researchgate.netunamur.be These studies highlight how computational methods can explain the impact of molecular symmetry and the length of the π-conjugated system on NLO properties. unamur.bersc.org

Thermochemical Properties: High-accuracy quantum chemical methods have been used to establish reliable benchmark properties for pyrazine derivatives, which are crucial for chemical process design. researchgate.net For example, the G4 method has been used to calculate the gas-phase molar enthalpies of formation, with results showing excellent agreement with experimental data. researchgate.net This combined experimental and theoretical approach provides a robust dataset for optimizing processes like the hydrogenation/dehydrogenation reactions relevant to hydrogen storage technologies. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazine |

| Pyridine (B92270) |

| Pyridazine |

| Pyrimidine |

| 2-Chloroacetophenone |

| Tetramethylpyrazine |

| 2,3-Dimethylpyrazine |

| Trimethylpyrazine |

| 2,3-Dimethylquinoxaline |

| Tetramethylpyrazine |

| Quinoxaline (B1680401) 1,4-dioxide |

| 2-Methylquinoxaline 1,4-dioxide |

| 2-Methyl-3-acetylquinoxaline 1,4-dioxide |

| 2-Phenyl-3-benzoylquinoxaline 1,4-dioxide |

| 2-Methyl-3-carbomethoxyquinoxaline 1,4-dioxide |

| Pyrazine 1,4-dioxide |

Applications in Organic Synthesis and Ligand Design

Pyrazine (B50134) Derivatives as Building Blocks in Complex Molecule Synthesis

Pyrazine and its derivatives are recognized as important building blocks in the synthesis of a wide range of organic compounds. researchgate.nettandfonline.com Their utility stems from the presence of the nitrogen atoms, which can be used to direct reactions and introduce functionality. The pyrazine ring is a key component in many pharmaceuticals and natural products. researchgate.net Synthetic chemists utilize pyrazine derivatives in various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to construct more elaborate molecular architectures. researchgate.nettandfonline.com The inherent aromaticity and electronic properties of the pyrazine ring make it a stable and versatile scaffold for building complex organic molecules.

Utilization in Coordination Chemistry and Metal Complex Formation

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. This property is extensively exploited in the field of coordination chemistry to create a diverse array of metal complexes with specific geometries and electronic properties.

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked together by organic ligands. Pyrazine-based ligands are frequently employed in the synthesis of MOFs due to their ability to bridge metal centers, forming extended network structures. eeer.org The rigid and linear nature of some pyrazine linkers can help in the rational design and construction of MOFs with desired pore sizes and topologies. The functionalization of the pyrazine ring can further tune the properties of the resulting MOF, influencing its adsorption, separation, and catalytic capabilities.

Role in Catalyst Design

Pyrazine derivatives have been incorporated into the design of catalysts for a variety of organic transformations. The nitrogen atoms can act as binding sites for catalytically active metal centers, and the electronic nature of the pyrazine ring can influence the reactivity of the coordinated metal. researchgate.net MOFs constructed with pyrazine-based linkers can also exhibit catalytic activity, where the porous structure allows for the diffusion of substrates to the active metal sites. researchgate.netjte.edu.vn The development of pyrazine-containing ligands is an active area of research in the pursuit of more efficient and selective catalysts.

Biological Activity and Structure Activity Relationships of Pyrazine Derivatives Non Clinical Focus

Antimycobacterial Activity Studies

Tuberculosis remains a major global health issue, and pyrazinamide (B1679903), a pyrazine (B50134) derivative, is a cornerstone of first-line treatment regimens. nih.gov This has spurred extensive research into pyrazinamide analogues and other pyrazine derivatives to develop more potent agents and overcome drug resistance.

The antimycobacterial efficacy of pyrazinamide is intrinsically linked to its chemical structure. The core pyrazine ring is considered essential for its activity. docsity.com Structure-Activity Relationship (SAR) studies have revealed several key insights into how modifications affect potency:

Pyrazine Ring Substitutions: Alterations on the pyrazine ring significantly impact the compound's biological activity. docsity.com For instance, substitutions at the 3, 5, and 6 positions of pyrazinoic acid (the active form of pyrazinamide) have been explored. Alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid were found to yield analogues up to 5 to 10 times more potent than the parent compound. nih.govresearchgate.net

Ester Modifications: Converting the carboxylic acid group of pyrazinoic acid into various esters has been a successful strategy. This modification has expanded the activity spectrum of pyrazinamide to include organisms that are typically not susceptible, such as Mycobacterium avium and Mycobacterium kansasii. nih.gov Compounds like tert-butyl 5-chloropyrazinoate and 2'-(2'-methyldecyl) 5-chloropyrazinoate have demonstrated activity 100-fold greater than pyrazinamide against M. tuberculosis. nih.gov

Lipophilicity: The lipophilicity of the compounds, often determined by methods like RP-HPLC, is a crucial factor. Benzylamino derivatives of pyrazinamide have been synthesized, and their activity has been correlated with lipophilicity, although a clear, direct relationship is not always observed. nih.gov

| Structural Modification | Position | Effect on Antimycobacterial Activity | Example Compounds |

|---|---|---|---|

| Pyrazine Ring | Core Structure | Essential for activity. docsity.com | Pyrazinamide |

| Alkylamino Substitution | 3 and 5 positions | Increased potency (5-10 fold). nih.govresearchgate.net | 3,5-disubstituted pyrazinoic acid analogues |

| Esterification of Carboxylic Acid | - | Expanded activity spectrum and increased potency (up to 100-fold). nih.gov | tert-butyl 5-chloropyrazinoate |

| Benzylamino Substitution | 3 position | Variable; some derivatives show activity similar to or better than pyrazinamide. nih.gov | 3-(Benzylamino)pyrazine-2,5-dicarbonitrile |

Beyond direct analogues of pyrazinamide, broader investigations into pyrazinecarboxamide derivatives have yielded promising results. A series of pyrazine and quinoxaline (B1680401) derivatives, including esters of pyrazinoic acid, have been synthesized and tested against M. tuberculosis and Mycobacterium avium complex (MAC). nih.gov

For example, the 4-acetoxybenzyl ester of pyrazinoic acid showed excellent activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) range of less than 1 to 6.25 µg/mL. nih.gov Another study focused on 3-(benzylamino)-5-cyanopyrazine-2-carboxamides and 3-(benzylamino)pyrazine-2,5-dicarbonitriles. nih.gov Nine of these compounds demonstrated activity against M. tuberculosis that was comparable or superior to pyrazinamide (MIC = 6.25–12.5 µg/mL). nih.gov Notably, 3-(benzylamino)pyrazine-2,5-dicarbonitrile was active against all tested mycobacterial strains. nih.gov

| Compound Class | Example Compound | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| Pyrazinoic Acid Ester | 4-acetoxybenzyl pyrazinoate nih.gov | M. tuberculosis | <1 - 6.25 |

| Pyrazinecarboxamide Derivative | Various 3-(benzylamino) derivatives nih.gov | M. tuberculosis | 6.25 - 12.5 |

| Pyrazinedicarbonitrile Derivative | 3-(Benzylamino)pyrazine-2,5-dicarbonitrile nih.gov | M. tuberculosis, M. kansasii, M. avium | 12.5 - 25 |

| Pyrazinamide (Reference) | Pyrazinamide nih.gov | M. tuberculosis | 6.25 - 12.5 |

Pyrazinamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect. nih.govresearchgate.net The mechanism involves several key steps:

Uptake and Activation: Pyrazinamide passively diffuses into M. tuberculosis. Inside the bacillus, the enzyme pyrazinamidase (encoded by the pncA gene) converts it to its active form, pyrazinoic acid (POA). nih.govdocsity.com Resistance to pyrazinamide often arises from mutations in the pncA gene. researchgate.net

Acidic Environment: The activity of pyrazinamide is highly dependent on an acidic pH. In an acidic environment, pyrazinoic acid is protonated and readily diffuses back into the bacillus, leading to intracellular accumulation. docsity.com

Target Inhibition: The precise molecular target of POA was enigmatic for some time. An early theory suggested the inhibition of fatty acid synthase I (FAS-I), which is vital for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. docsity.comrsc.org More recent research has identified that POA binds to the enzyme aspartate decarboxylase (PanD), a critical component of the coenzyme A biosynthetic pathway. nih.govresearchgate.net This binding does not just inhibit the enzyme but triggers the degradation of the PanD protein, leading to the disruption of essential metabolic processes. researchgate.net

Antifungal Activity Investigations

The structural framework of pyrazine has also been explored for its potential in developing antifungal agents, often by creating hybrid molecules that incorporate other known antifungal pharmacophores.

Thiazolidin-4-ones are a well-established class of heterocyclic compounds known for a wide range of biological activities, including antibacterial and antifungal effects. nih.govresearchersworld.com The synthesis of hybrid molecules that contain a thiazolidin-4-one ring is a common strategy in medicinal chemistry to develop novel antimicrobial agents. While specific studies focusing exclusively on pyrazine-thiazolidin-4-one hybrids are emerging, the general principle is supported by extensive research on thiazolidin-4-one derivatives. nanobioletters.commdpi.com These compounds are typically synthesized by reacting Schiff bases with thioglycolic acid. researchersworld.com The resulting derivatives have been screened against various fungal strains, such as Candida albicans, often showing significant activity. nanobioletters.com

For thiazolidin-4-one derivatives, the nature and position of substituents on the aromatic rings play a crucial role in their antifungal activity. SAR studies on various series of these compounds have highlighted several trends:

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents can have a profound impact. In one study of thiazolidinone derivatives, the presence of electron-donating groups (like methyl or methoxy) on a phenyl ring was found to decrease antimicrobial activity. nanobioletters.com

Halogen Substituents: Chloro-substituted compounds have shown significant growth inhibition against fungal strains. nanobioletters.com

Quantitative structure-activity relationship (QSAR) studies have further indicated that antifungal activity is often governed by a combination of lipophilic, topological, and electronic parameters. rsc.org

| Substituent Type on Phenyl Ring | Effect on Antifungal Activity | Reference Finding |

|---|---|---|

| Electron-Donating Groups (-CH₃, -OCH₃) | Decreased activity. | Substitutions on the phenyl ring decrease antimicrobial activity. nanobioletters.com |

| Halogen Groups (-Cl) | Significant inhibition. | Chloro-substituted compounds exhibited significant inhibition. nanobioletters.com |

| Nitro Group (-NO₂) | Variable; can lead to inactivity. | The presence of the nitro group shows no antifungal activity in some series. nanobioletters.com |

Kinase Inhibition and Modulatory Activities (Conceptual, non-clinical)

Protein kinases are crucial enzymes that regulate a vast number of cellular processes, including proliferation, metabolism, and apoptosis. nih.govtandfonline.com Their dysregulation is a hallmark of many diseases, particularly cancer, which has made them a primary target for therapeutic drug development.

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This structure is a key component in numerous small molecule kinase inhibitors. nih.govtandfonline.com Pyrazine-based compounds are often designed to be ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, thereby preventing the enzyme from performing its function. nih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating strong interactions with key amino acid residues in the kinase's active site. nih.gov

Several pyrazine-based kinase inhibitors have been developed and have progressed into clinical trials, demonstrating good clinical activity and manageable toxicity profiles. nih.govtandfonline.com The versatility of the pyrazine core allows for the synthesis of diverse derivatives, such as imadazopyrazines, pyrazolopyrazines, and 2-aminopyrazines, which have shown potency against various kinases. tandfonline.comnih.gov While the pyrazine scaffold is integral to many potent kinase inhibitors, specific research detailing the kinase inhibition activity of 2-Ethoxy-6-phenylpyrazine has not been identified in the reviewed scientific literature.

Table 1: Examples of Pyrazine-Based Scaffolds in Kinase Inhibitor Development

| Pyrazine Scaffold | Target Kinase Example(s) | Representative Compound(s) |

| Aminopyrimidine | Src/Abl | Dasatinib (BMS-354825) nih.gov |

| Pyrazolopyrimidine | p38 MAP Kinase | AS1940477 nih.gov |

| Imadazo[1,2-a]pyrazine | CDK9 | Experimental Derivatives researchgate.net |

| Pyrazolopyrazine | JAK1/Tyk2 | Ropsacitinib mdpi.com |

Note: This table illustrates the general use of pyrazine-containing scaffolds in kinase inhibition. Specific data for this compound is not available.

Voltage-gated sodium channels (VGSCs) are essential proteins for the initiation and propagation of action potentials in excitable cells like neurons. researchgate.net Modulators of these channels have therapeutic applications, particularly in the management of pain. googleapis.com The Na(v)1.8 channel, a tetrodotoxin-resistant (TTX-r) sodium channel found predominantly in sensory neurons, is a significant target for developing analgesics with potentially fewer side effects than non-selective sodium channel blockers. researchgate.netnih.gov

Research has shown that pyrazine derivatives can act as potent blockers of sodium channels. researchgate.net Specifically, series of 6-aryl-2-pyrazinecarboxamides have been characterized as potent blockers of the human Na(v)1.8 channel. nih.gov These compounds demonstrate the suitability of the pyrazine scaffold for designing selective sodium channel modulators. researchgate.netgoogleapis.com However, studies specifically investigating the activity of this compound as a sodium channel modulator are not present in the current body of scientific literature.

Antiplatelet Aggregation Activity and Derivatives

Platelets play a critical role in hemostasis, but their uncontrolled aggregation can lead to thrombosis and cardiovascular diseases. nih.govresearchgate.net Antiplatelet agents are therefore vital for the prevention and treatment of such conditions. nih.gov Various chemical scaffolds have been explored for their ability to inhibit platelet aggregation, which can be induced by agonists like arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov

Studies on pyrazine derivatives have revealed potential antiplatelet aggregation activity. For instance, one study investigating 48 different pyrazines found that 2,3-diphenylpyrazines exhibited the strongest inhibitory activity against platelet aggregation. nih.gov Further derivatization, such as the introduction of methoxy (B1213986) groups to the phenyl rings in 2,3-bis(p-methoxyphenyl)pyrazine, resulted in compounds with considerably strong inhibitory effects. nih.gov This suggests that the pyrazine core, particularly when substituted with aryl groups, can serve as a basis for developing antiplatelet agents. While these findings highlight the potential of the pyrazine class of compounds, specific experimental data on the antiplatelet aggregation activity of this compound is not available.

Corrosion Inhibition Studies with Pyrazine Derivatives

The protection of metals from corrosion is a significant industrial challenge. Organic compounds containing heteroatoms like nitrogen and oxygen, as well as aromatic systems, are often effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective film. cetjournal.itnih.govresearchgate.net This film acts as a barrier to corrosive agents. nih.gov

Pyrazine and its derivatives have been identified as effective corrosion inhibitors for metals such as mild steel in acidic environments. cetjournal.itconsensus.app These compounds typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. cetjournal.itresearchgate.net The inhibition efficiency of pyrazine derivatives generally increases with their concentration. cetjournal.it The mechanism of action involves the adsorption of the pyrazine molecules onto the metal surface, a process that can be either physical or chemical in nature. consensus.appkfupm.edu.sa Although the pyrazine structure is known to be effective in this application, specific studies detailing the use of this compound as a corrosion inhibitor have not been reported in the reviewed literature.

Table 2: Corrosion Inhibition Properties of Heterocyclic Compounds

| Compound Class | Metal | Corrosive Medium | Inhibition Type |

| Pyrazine Derivatives | Mild Steel | 15% HCl | Mixed-Type cetjournal.it |

| Pyridazine Derivatives | Mild Steel | 1.0 M HCl | Mixed-Type researchgate.net |

| Pyrazole s-Triazine Derivatives | C-Steel | Acidic Solution | Cathodic-Type nih.gov |

| Bis(dimethylpyrazolyl)-aniline-s-triazine | C-Steel | 0.25 M H₂SO₄ | Mixed-Type nih.gov |

Note: This table provides examples of heterocyclic compounds studied for corrosion inhibition. Specific data for this compound is not available.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence in Chemical Characterization and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and characterization of new molecules. researchgate.net These computational tools can predict reaction outcomes, streamline synthesis planning, and rapidly screen virtual libraries for desired properties, significantly reducing the time and resources required for discovery. researchgate.netnih.gov In the field of organic synthesis, AI's impact is particularly profound, offering the ability to forecast the products of chemical reactions by analyzing reactants and conditions. researchgate.net

Novel Applications in Materials Science and Molecular Electronics

The pyrazine (B50134) core is an electron-deficient aromatic system, a characteristic that makes its derivatives highly valuable in the development of advanced materials. mdpi.com This electron-withdrawing nature is a key feature for creating "push-pull" systems, which are fundamental to materials with interesting photophysical and nonlinear optical (NLO) properties. mdpi.com Pyrazine-based polymers and other light-responsive materials are of significant interest for technological applications, including the development of optical devices. lifechemicals.com

Researchers are actively exploring pyrazine derivatives for use in molecular electronics and optoelectronics:

Donor-Acceptor-Donor (D-A-D) Compounds: Pyrazine derivatives are effective electron acceptors in D-A-D structured compounds, which are investigated for their photoelectric properties. mdpi.com

Organic Light Emitting Diodes (OLEDs): Certain pyrazine amine derivatives have been identified as promising blue-orange fluorescent materials for use in OLEDs. tandfonline.com

Photovoltaic Devices: Low-bandgap π-conjugated polymers incorporating pyrazine have been synthesized for applications in solar cells. lifechemicals.com

Hole Transporting Layers (HTL): Pyrazine-derived compounds are also being synthesized and characterized as potential materials for hole transporting layers in electronic devices. undip.ac.id

The presence of both an electron-donating ethoxy group and a π-conjugated phenyl group in 2-Ethoxy-6-phenylpyrazine suggests it could be a valuable building block for such advanced functional materials.

Interactive Table: Potential Applications of Pyrazine Derivatives in Materials Science

| Application Area | Role of Pyrazine Derivative | Relevant Research Finding |

| Molecular Electronics | Electron Acceptor | Used in Donor-Acceptor-Donor (D-A-D) structures for photoelectric applications. mdpi.com |

| Optoelectronics | Emitter Material | Pyrazine amine derivatives serve as blue-orange fluorescent materials in OLEDs. tandfonline.com |

| Photovoltaics | Conjugated Polymer | Incorporated into low-bandgap polymers for photovoltaic devices. lifechemicals.com |

| Nonlinear Optics | Push-Pull System Component | The electron-deficient pyrazine ring is a key component for creating materials with NLO properties. mdpi.com |

| Device Components | Hole Transporting Layer | Synthesized for potential use as HTL materials in electronic devices. undip.ac.id |

Expansion of Pyrazine Derivative Libraries for Biological Screening

Pyrazine and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. researchgate.netbenthamdirect.com The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, highlighting the scaffold's therapeutic importance. mdpi.com The broad spectrum of documented biological activities for this class of compounds provides a strong rationale for the continued expansion of pyrazine derivative libraries for biological screening. nih.govmdpi.comnih.gov

The known pharmacological activities of pyrazine derivatives are extensive and include:

Anticancer researchgate.net

Anti-inflammatory mdpi.com

Antibacterial nih.gov

Antitubercular benthamdirect.com

Antiparasitic nih.gov

Antioxidant mdpi.com

Modern drug discovery relies heavily on the screening of large, structurally diverse compound libraries to identify new therapeutic leads. researchgate.net High-throughput screening (HTS) methodologies enable the rapid evaluation of thousands of compounds against specific biological targets. researchgate.net For instance, screening of a covalent fragment library containing pyrazine derivatives led to the identification of compounds that could stabilize the p53-Y220C cancer mutant, demonstrating a clear application of this strategy. nih.gov The synthesis of novel compounds like this compound contributes to the chemical diversity of these libraries, increasing the probability of discovering new molecules with potent and selective biological activity.

Q & A

Q. What synthetic methodologies are optimal for introducing ethoxy and aryl groups into pyrazine scaffolds?

The ethoxy group in 2-Ethoxy-6-phenylpyrazine can be introduced via nucleophilic substitution or condensation reactions. For example:

- Nucleophilic substitution : React 2-chloropyrazine derivatives with sodium ethoxide under reflux in polar aprotic solvents (e.g., DMF) .

- Aryl group introduction : Use Suzuki-Miyaura coupling to attach phenyl boronic acids to halogenated pyrazine intermediates. Palladium catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) in THF/water mixtures are effective .

- Condensation : Pyrazinecarboxylic acid chlorides (e.g., 6-chloropyrazine-2-carbonyl chloride) can react with ethoxy-substituted anilines to form amide-linked derivatives, as demonstrated in antimycobacterial pyrazinecarboxamide syntheses .

Q. How should researchers characterize the purity and structure of this compound?

A multi-technique approach is critical:

Q. What purification strategies are effective for pyrazine derivatives with ethoxy substituents?

- Recrystallization : Use ethanol/water or ethyl acetate/hexane solvent pairs to isolate crystalline products .

- Column chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for non-polar intermediates .

- Distillation : For volatile intermediates (e.g., ethoxy precursors), fractional distillation under reduced pressure is recommended .